

Spectroscopic and Synthetic Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

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Compound of Interest

Compound Name: **H-Orn(Boc)-OMe.HCl**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for N- δ -(tert-Butoxycarbonyl)-L-ornithine methyl ester hydrochloride, commonly referred to as **H-Orn(Boc)-OMe.HCl**. This compound is a key building block in peptide synthesis and various pharmaceutical research applications. The information presented herein is curated for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **H-Orn(Boc)-OMe.HCl** based on its chemical structure and data from analogous compounds. These values serve as a reference for the characterization of this molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~4.1	Triplet	1H	α -CH
~3.8	Singlet	3H	O-CH ₃
~3.2	Quartet	2H	δ -CH ₂
~1.9	Multiplet	2H	β -CH ₂
~1.7	Multiplet	2H	γ -CH ₂
1.45	Singlet	9H	Boc (C(CH ₃) ₃)
~8.4	Broad Singlet	3H	α -NH ₃ ⁺
~6.8	Broad Singlet	1H	δ -NH

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~171	C=O (ester)
~157	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~53	O-CH ₃
~52	α -CH
~40	δ -CH ₂
~29	β -CH ₂
~28	C(CH ₃) ₃ (Boc)
~24	γ -CH ₂

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~3400	N-H Stretch (Amine Salt)
~3000-2850	C-H Stretch
~1740	C=O Stretch (Ester)
~1690	C=O Stretch (Carbamate)
~1520	N-H Bend

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
247.16	[M+H] ⁺ (Free Base)
269.14	[M+Na] ⁺ (Free Base)

M refers to the molecular weight of the free base, C₁₁H₂₂N₂O₄.

Experimental Protocols

The following section outlines a general and plausible experimental protocol for the synthesis and spectroscopic analysis of **H-Orn(Boc)-OMe.HCl**.

Synthesis of H-Orn(Boc)-OMe.HCl

This procedure involves two main steps: the esterification of N-δ-Boc-L-ornithine and the subsequent formation of the hydrochloride salt.

Step 1: Esterification of N-δ-Boc-L-ornithine

- Suspend N-δ-Boc-L-ornithine in methanol.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

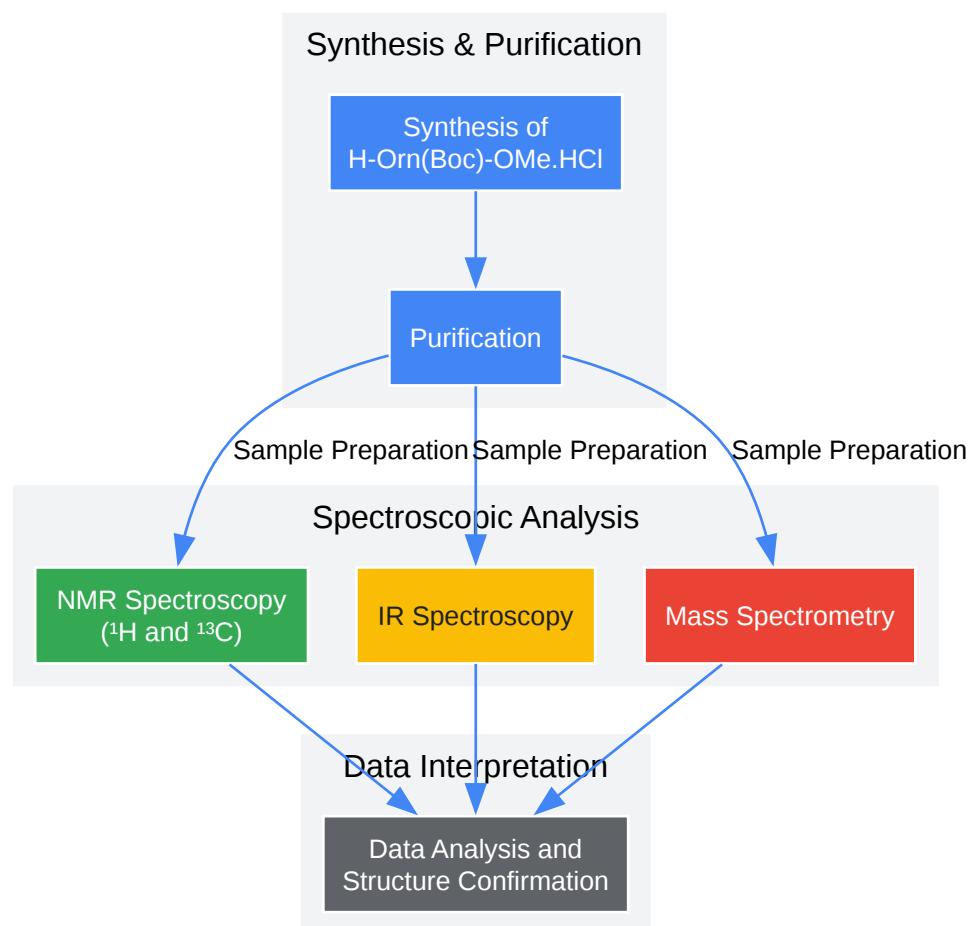
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification and Salt Formation

- Dissolve the crude product in a minimal amount of water.
- Wash the aqueous solution with an organic solvent such as diethyl ether to remove any non-polar impurities.
- The aqueous layer containing the desired product as the hydrochloride salt can be concentrated under reduced pressure.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure **H-Orn(Boc)-OMe.HCl** as a white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized **H-Orn(Boc)-OMe.HCl**.



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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for **H-Orn(Boc)-OMe.HCl**. Researchers are advised to consult specific literature for detailed experimental conditions and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

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